molecular formula C11H9NO2 B2862155 3-(1-Cyanocyclopropyl)benzoic acid CAS No. 884001-11-0

3-(1-Cyanocyclopropyl)benzoic acid

Cat. No. B2862155
CAS RN: 884001-11-0
M. Wt: 187.198
InChI Key: PVBYCSQRUNOEMD-UHFFFAOYSA-N
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Description

“3-(1-Cyanocyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .


Molecular Structure Analysis

The molecular structure of “3-(1-Cyanocyclopropyl)benzoic acid” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a cyanocyclopropyl group . This structure can be analyzed using various techniques such as X-ray diffraction .

Scientific Research Applications

Corrosion Inhibition

3-(1-Cyanocyclopropyl)benzoic acid: has been studied for its potential as a corrosion inhibitor, particularly for stainless steel in acidic environments . The compound’s efficiency in preventing corrosion could be attributed to its ability to form a protective layer on the metal surface, thus preventing direct contact with corrosive agents.

Pharmaceutical Preservatives

In the pharmaceutical industry, benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , are explored for their antimicrobial properties . These compounds can extend the shelf life of medicines by inhibiting the growth of bacteria, yeast, and molds, ensuring the safety and efficacy of pharmaceutical products.

Agricultural Herbicides

Research has indicated that 3-(1-Cyanocyclopropyl)benzoic acid derivatives can impact the growth and metabolism of plants . This suggests potential applications as herbicides in agriculture, providing an alternative to traditional chemical herbicides and contributing to weed management strategies.

Material Science

In material science, 3-(1-Cyanocyclopropyl)benzoic acid is utilized in the synthesis of various compounds and materials . Its role in creating polymers and coatings is significant due to its reactive functional groups, which allow for versatile chemical modifications.

Environmental Science

The environmental impact of benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , is a subject of study in environmental science . These compounds’ solubility and mobility in water systems are of interest, particularly regarding their biodegradability and potential effects on aquatic ecosystems.

Biochemistry

In biochemistry, the effects of 3-(1-Cyanocyclopropyl)benzoic acid on cellular processes are examined . Its influence on oxidative stress and energy metabolism in organisms provides insights into cellular mechanisms and can lead to the development of new biochemical tools or therapeutic agents.

properties

IUPAC Name

3-(1-cyanocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBYCSQRUNOEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyanocyclopropyl)benzoic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 33 (1.56 g, 7.75 mmol) in 25 mL of THF/MeOH/H2O (3/1/1) was added lithium hydroxide (613 mg, 25.6 mmol) in water (5 mL). The mixture was stirred overnight at rt. Concentrated in vacuo and the resulting solution was acidified with 1N HCl (until pH=1). The resulting precipitate was collected and washed with water and dried to give 3-(1-cyanocyclopropyl)benzoic acid 34 (1.19 g, 82%). NMR (400 MHz, CDCl3) 1.49 (m, 2H), 1.81 (m, 2H), 7.50 (t, J=7.8 Hz, 1H), 7.67 (m, 1H), 7.94 (m, 1H), 8.05 (m, 1H).
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-(1-cyanocyclopropyl)benzoate (1.3 g, 6.4 mmol) in tetrahydrofuran (12 mL) were added lithium hydroxide-monohydrate (0.44 g, 11 mmol), methanol (4.0 mL) and water (6.0 mL), and the mixture was stirred at room temperature for 14 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (5.0 mL). The mixture was adjusted to pH 5 by slowly adding 1N hydrochloric acid. The precipitated white precipitate was collected by filtration, washed with water, and air-dried to give the title compound (0.73 g, 61%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
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0.44 g
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
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6 mL
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reactant
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12 mL
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solvent
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Yield
61%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-(1-cyanocyclopropyl)benzoate (1.3 g, 6.4 mmol) in tetrahydrofuran (12 mL) were added lithium hydroxide•monohydrate (0.44 g, 11 mmol), methanol (4.0 mL) and water (6.0 mL), and the mixture was stirred at room temperature for 14 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (5.0 mL). 1N Hydrochloric acid was slowly added to the mixture to adjust the pH to 5. The precipitated white precipitate was collected by filtration, washed with water, and dried to give the title compound (0.73 g, 61%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium hydroxide•monohydrate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
61%

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